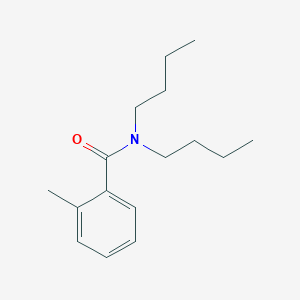
n,n-Dibutyl-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dibutyl-2-methylbenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective and popular insect repellents on the market. DEET is used to prevent insect bites and the transmission of diseases such as malaria, dengue fever, and Zika virus.
科学研究应用
DEET has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET is also effective at preventing the transmission of diseases such as malaria, dengue fever, and Zika virus. In addition, DEET has been used in scientific research to study insect behavior and ecology.
作用机制
DEET works by interfering with the insect's ability to detect humans and other animals. It does this by blocking the receptors on the insect's antennae that detect carbon dioxide and other chemicals emitted by animals. DEET also interferes with the insect's sense of smell, making it difficult for them to locate their prey.
生化和生理效应
DEET has been shown to have low toxicity and is generally considered safe for human use. However, some studies have shown that DEET can cause skin irritation and allergic reactions in some individuals. DEET has also been shown to have some effects on the central nervous system, although the exact mechanism is not fully understood.
实验室实验的优点和局限性
DEET is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to obtain and can be used in a wide range of lab experiments. However, DEET does have some limitations. It can be expensive to purchase and may not be effective against all insects. In addition, some studies have shown that DEET can have negative effects on certain types of plastics and can damage some types of clothing.
未来方向
There are many potential future directions for research on DEET. One area of interest is the development of new and more effective insect repellents. Researchers are also studying the effects of DEET on different types of insects and exploring the potential use of DEET in agriculture. In addition, there is ongoing research into the mechanism of action of DEET and its effects on the central nervous system. Overall, DEET is a valuable tool for preventing insect bites and the transmission of diseases, and continued research on this compound is important for improving public health and safety.
合成方法
DEET is synthesized by reacting 2-methylbenzoic acid with butylamine in the presence of a catalyst. The resulting product is then purified through distillation and recrystallization. The synthesis of DEET is relatively simple and can be scaled up for commercial production.
属性
CAS 编号 |
5448-40-8 |
|---|---|
产品名称 |
n,n-Dibutyl-2-methylbenzamide |
分子式 |
C16H25NO |
分子量 |
247.38 g/mol |
IUPAC 名称 |
N,N-dibutyl-2-methylbenzamide |
InChI |
InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16(18)15-11-9-8-10-14(15)3/h8-11H,4-7,12-13H2,1-3H3 |
InChI 键 |
WCIGOPWNVVZWOT-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C |
规范 SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



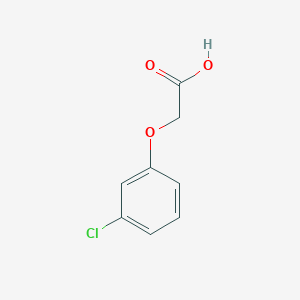
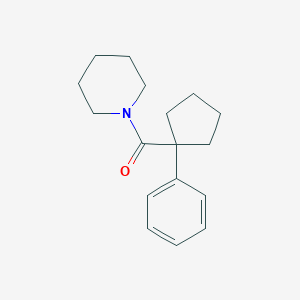
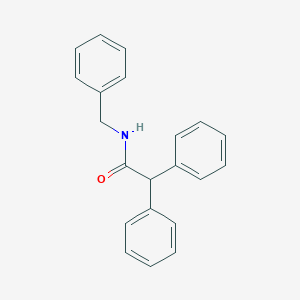
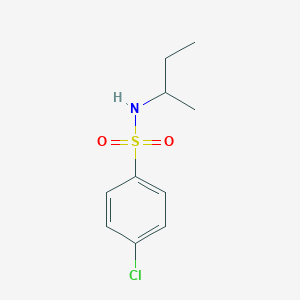
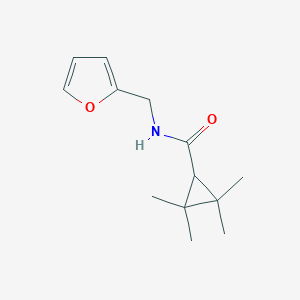
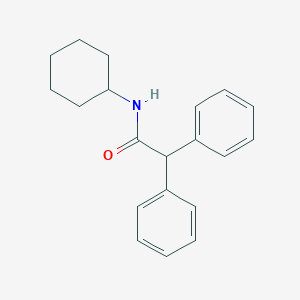
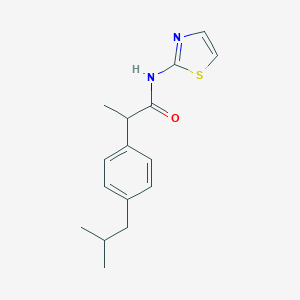
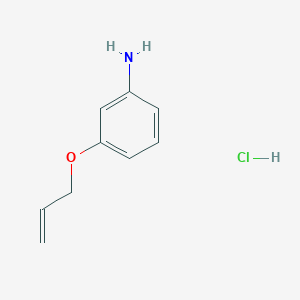
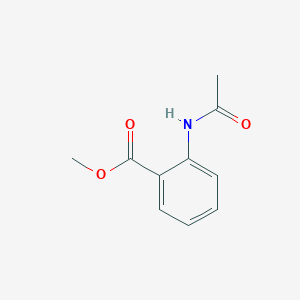
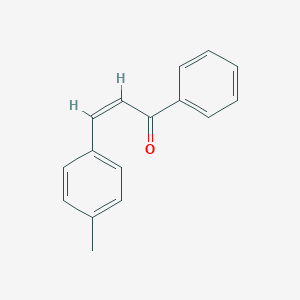
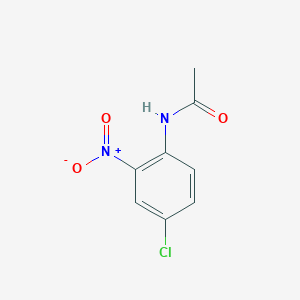
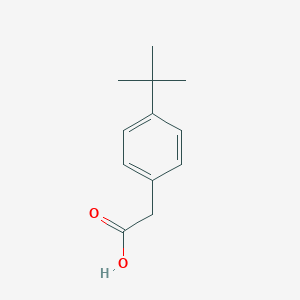
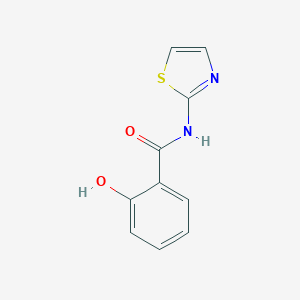
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)